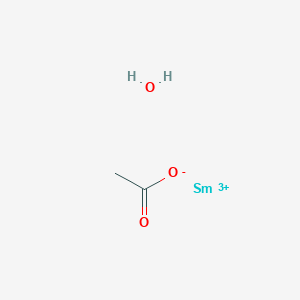
Samarium(3+);acetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exists in both hydrate and tetrahydrate forms and is characterized by its pale yellow powder appearance . Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(III) acetate hydrate can be synthesized by dissolving samarium(III) oxide (Sm₂O₃) in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves crystallizing mixed anion acetates from solutions of samarium chloride (SmCl₃·6H₂O) and samarium oxychloride (SmOCl) in acetic acid .
Industrial Production Methods
Industrial production of samarium(III) acetate hydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of temperature and concentration are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Samarium can exist in multiple oxidation states, and its compounds can participate in redox reactions.
Substitution: The acetate groups in samarium(III) acetate can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with samarium(III) acetate hydrate include acetic acid, samarium chloride, and samarium oxychloride. Reaction conditions often involve controlled temperatures and concentrations to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving samarium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reactions with samarium chloride can yield mixed anion acetates .
Wissenschaftliche Forschungsanwendungen
Samarium(III) acetate hydrate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of samarium(III) acetate hydrate involves its ability to coordinate with other molecules and ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in catalysis, samarium(III) acetate can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium(III) chloride (SmCl₃): Another common samarium compound used in various chemical reactions and industrial applications.
Samarium(III) nitrate (Sm(NO₃)₃): Used in similar applications as samarium(III) acetate, including catalysis and material synthesis.
Samarium(III) acetylacetonate (Sm(acac)₃): Known for its use in coordination chemistry and as a precursor for other samarium compounds.
Uniqueness
Samarium(III) acetate hydrate is unique due to its specific coordination environment provided by the acetate ligands. This unique coordination can influence its reactivity and applications, making it distinct from other samarium compounds.
Eigenschaften
Molekularformel |
C2H5O3Sm+2 |
|---|---|
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
samarium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3/p-1 |
InChI-Schlüssel |
CPKSJIWBQLCQQL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].O.[Sm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


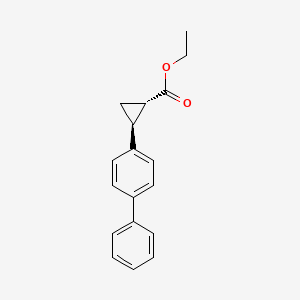
![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)

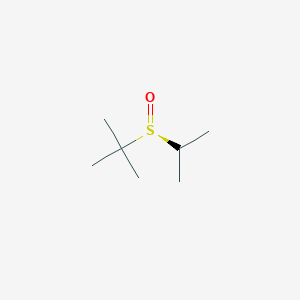


![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

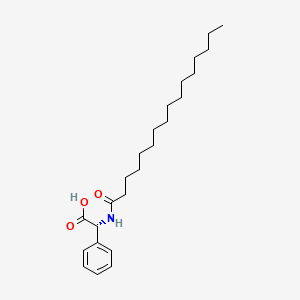
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
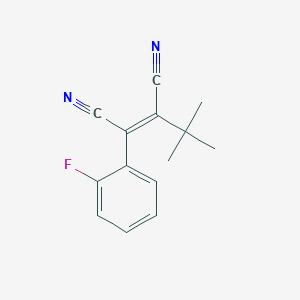
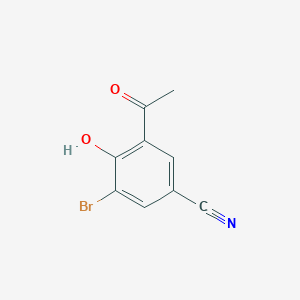
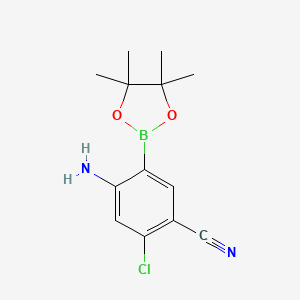
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
